molecular formula C21H22O7 B11060109 2-Methoxy-5-[(E)-3-(3,4,5-trimethoxyphenyl)-2-propenoyl]phenyl acetate

2-Methoxy-5-[(E)-3-(3,4,5-trimethoxyphenyl)-2-propenoyl]phenyl acetate

Cat. No.: B11060109
M. Wt: 386.4 g/mol
InChI Key: FZCUXZDMXHSDOY-SOFGYWHQSA-N
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Description

2-Methoxy-5-[(E)-3-(3,4,5-trimethoxyphenyl)-2-propenoyl]phenyl acetate is an organic compound that belongs to the class of phenyl acetates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[(E)-3-(3,4,5-trimethoxyphenyl)-2-propenoyl]phenyl acetate typically involves the reaction of 2-methoxyphenol with 3,4,5-trimethoxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. The resulting product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[(E)-3-(3,4,5-trimethoxyphenyl)-2-propenoyl]phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-5-[(E)-3-(3,4,5-trimethoxyphenyl)-2-propenoyl]phenyl acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[(E)-3-(3,4,5-trimethoxyphenyl)-2-propenoyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which play crucial roles in cell division and stress response. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may modulate signaling pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-[(E)-3-(3,4,5-trimethoxyphenyl)-2-propenoyl]phenyl acetate is unique due to its combination of methoxy and trimethoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H22O7

Molecular Weight

386.4 g/mol

IUPAC Name

[2-methoxy-5-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl] acetate

InChI

InChI=1S/C21H22O7/c1-13(22)28-18-12-15(7-9-17(18)24-2)16(23)8-6-14-10-19(25-3)21(27-5)20(11-14)26-4/h6-12H,1-5H3/b8-6+

InChI Key

FZCUXZDMXHSDOY-SOFGYWHQSA-N

Isomeric SMILES

CC(=O)OC1=C(C=CC(=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)OC

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)OC

Origin of Product

United States

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